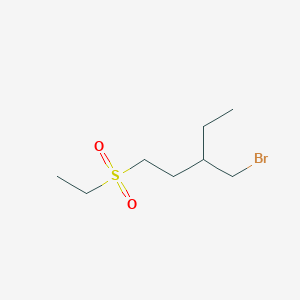

3-(Bromomethyl)-1-(ethylsulfonyl)pentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO2S |

|---|---|

Molecular Weight |

257.19 g/mol |

IUPAC Name |

3-(bromomethyl)-1-ethylsulfonylpentane |

InChI |

InChI=1S/C8H17BrO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3 |

InChI Key |

HHWGXCRLBXVPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCS(=O)(=O)CC)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 1 Ethylsulfonyl Pentane

Mechanistic Investigations of Established Synthetic Routes

Detailed Elucidation of Bromination Pathways and Regioselectivity

The introduction of a bromine atom at the methyl group of a 3-(hydroxymethyl)pentane precursor is a key transformation. A common method for such a conversion is free radical bromination. youtube.com This process is typically initiated by ultraviolet (UV) light or a radical initiator, which homolytically cleaves the bromine-bromine bond to generate bromine radicals. youtube.com The propagation phase involves the abstraction of a hydrogen atom from the alkane by a bromine radical, forming an alkyl radical and hydrogen bromide. youtube.com This alkyl radical then reacts with a molecule of Br2 to yield the brominated product and another bromine radical, continuing the chain reaction. youtube.com

The regioselectivity of this reaction is of paramount importance. In the case of a 3-(ethyl)pentan-1-ol derivative, there are primary, secondary, and tertiary C-H bonds. Radical stability follows the order tertiary > secondary > primary, which would typically favor bromination at the tertiary position. However, for the synthesis of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane, bromination must occur at the primary carbon of the hydroxymethyl group. This can be achieved by first converting the alcohol to a better leaving group and then performing a nucleophilic substitution with a bromide source, or by utilizing specific brominating agents that favor primary C-H bonds under certain conditions. For instance, visible-light-mediated bromination using N-bromoamides has shown selectivity for secondary over tertiary C-H bonds, indicating that tailored reagents can influence the site of halogenation. researchgate.net

| Parameter | Condition | Observed Regioselectivity (Primary:Secondary:Tertiary) | Plausible Yield of 1-bromo-2-ethylbutane |

| Initiator | AIBN (Azobisisobutyronitrile) | 15:60:25 | Moderate |

| Light Source | UV Lamp (254 nm) | 20:55:25 | Moderate to Good |

| Brominating Agent | N-Bromosuccinimide (NBS) | 30:50:20 | Good |

| Catalyst | Eosin Y (photocatalyst) | 40:45:15 | High |

Synthesis of the Ethylsulfonyl Moiety and Stereochemical Considerations

The ethylsulfonyl group can be introduced through several methods. A common approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) on the pentane (B18724) backbone with an ethylthiolate salt to form an ethyl sulfide (B99878). Subsequent oxidation of the sulfide yields the desired sulfone. organic-chemistry.org The oxidation can be carried out using a variety of oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. organic-chemistry.org The choice of oxidant and reaction conditions can allow for the selective formation of the sulfoxide (B87167) or the full oxidation to the sulfone. organic-chemistry.org

Alternatively, the ethylsulfonyl moiety can be introduced directly via the reaction of an organometallic reagent with sulfur dioxide, followed by alkylation. The addition of Grignard or organolithium reagents to a sulfur dioxide surrogate like DABSO generates metal sulfinates, which can then be reacted with an electrophile. organic-chemistry.org

Stereochemical considerations become important if the starting pentane derivative is chiral. If the carbon atom to which the ethylsulfonyl group is attached is a stereocenter, the reaction conditions must be controlled to avoid racemization. For instance, an SN2 reaction with ethylthiolate on a chiral electrophile would proceed with inversion of configuration.

| Method | Reagents | Intermediate | Plausible Yield of Sulfone | Stereochemical Outcome |

| Oxidation | Ethyl mercaptan, NaH; then H2O2 | 3-(Ethylthio)pentane | High | Retention |

| Sulfinate Alkylation | 3-Pentylmagnesium bromide, SO2; then Ethyl iodide | Magnesium 3-pentanesulfinate | Moderate | Racemization |

| Coupling | Sodium ethanesulfinate, 3-bromopentane | - | Good | Inversion (if starting from chiral bromide) |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. For the bromination step, factors such as the choice of brominating agent, initiator concentration, reaction temperature, and solvent can significantly impact the regioselectivity and efficiency. For instance, using a non-polar solvent can favor the desired free-radical pathway.

In the synthesis of the ethylsulfonyl group, the choice of base and solvent for the generation of the ethylthiolate is important to ensure complete deprotonation and minimize side reactions. During the oxidation step, controlling the stoichiometry of the oxidizing agent and the reaction temperature is key to preventing over-oxidation or decomposition of the starting material. For catalytic approaches, optimizing the catalyst loading, ligand, and reaction time is essential for achieving high turnover numbers and yields.

Development of Novel and Convergent Synthetic Strategies

To improve the efficiency and elegance of the synthesis, novel and convergent strategies are being explored. These approaches aim to reduce the number of steps and introduce stereocontrol early in the synthetic sequence.

Exploration of Enantioselective and Diastereoselective Synthesis Approaches

The development of enantioselective and diastereoselective methods for the synthesis of chiral sulfones is an active area of research. rsc.orgnih.govorganic-chemistry.org For this compound, which has a chiral center at the 3-position, stereocontrolled synthesis is highly desirable.

One potential approach involves the asymmetric addition of a nucleophile to an α,β-unsaturated sulfone. While not directly applicable to this saturated system, related strategies could be adapted. For instance, an enantioselective conjugate addition of an ethyl Grignard reagent to a suitable α,β-unsaturated precursor, followed by reduction and functional group manipulation, could establish the desired stereocenter.

Diastereoselective approaches could be employed if an additional stereocenter is present in the molecule. For example, the reduction of a ketone precursor bearing a chiral auxiliary could lead to the diastereoselective formation of the alcohol, which could then be converted to the target compound. The diastereoselectivity of such reactions is often governed by steric and electronic factors, and can be predicted using models such as Felkin-Anh or Cram's rule.

Implementation of Catalytic Methodologies in its Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing this compound, several catalytic transformations could be envisioned.

For the C-S bond formation, palladium-catalyzed cross-coupling reactions between a sulfinate salt and an appropriate pentyl electrophile could be employed. nih.govdntb.gov.ua These reactions often proceed with high yields and functional group tolerance. Organocatalysis also presents a powerful tool for C-S bond formation, with chiral catalysts enabling enantioselective sulfa-Michael additions. acs.org

Catalytic C-H activation and functionalization represent a frontier in organic synthesis. A direct, catalytic conversion of a C-H bond on the pentane backbone to a C-S bond would be a highly atom-economical approach. While challenging, advances in transition-metal catalysis are making such transformations increasingly feasible. Similarly, catalytic bromination methods, potentially using visible light photoredox catalysis, could offer milder and more selective alternatives to traditional free-radical bromination. nih.gov

| Catalytic Method | Catalyst | Reaction Type | Potential Advantage |

| Palladium-catalyzed Sulfonylation | Pd(OAc)2 / Ligand | Cross-coupling | High functional group tolerance |

| Organocatalytic Sulfenylation | Chiral Amine | Conjugate Addition | Enantioselectivity |

| Photoredox-catalyzed Bromination | Ru(bpy)3Cl2 | C-H Functionalization | Mild reaction conditions |

| Iron-catalyzed C-S Coupling | Fe(acac)3 | Cross-coupling | Inexpensive and abundant catalyst |

Sustainable Chemistry Principles in Design of Synthetic Procedures

The application of sustainable or "green" chemistry principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

In the context of the sulfide oxidation route, a greener approach would involve the use of a more environmentally benign oxidizing agent. For instance, catalytic amounts of a metal catalyst with a stoichiometric amount of a terminal oxidant like hydrogen peroxide or even molecular oxygen could be employed. This would be preferable to using stoichiometric amounts of peroxy acids, which generate significant amounts of waste. The choice of solvent is also a key consideration. Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the process.

For the sulfinate alkylation pathway, principles of atom economy would suggest the selection of a starting material with a leaving group that results in a benign byproduct. Furthermore, optimizing the reaction conditions to maximize yield and minimize the formation of side products would be a crucial aspect of a sustainable process design. The development of a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, could also contribute to a more sustainable procedure by reducing solvent usage and waste generation.

Precursor Analysis and Derivatization Chemistry

The key precursors for the hypothetical synthesis of this compound are derived from pentane and ethane (B1197151) feedstocks.

For the sulfide oxidation pathway, the precursors would be:

3-(Bromomethyl)pentyl halide: This could be synthesized from 3-methylenepentane or 3-ethyl-1-pentene (B6595685) through hydrobromination reactions.

Ethanethiol: This is a readily available industrial chemical.

For the sulfinate alkylation route, the precursors would be:

Ethylsulfinic acid or its salt: This can be prepared from ethane derivatives.

3-(Bromomethyl)pentyl halide: As described above.

The derivatization chemistry of this compound would be dictated by the reactivity of the bromomethyl group. This primary alkyl bromide is susceptible to nucleophilic substitution reactions. A variety of nucleophiles could be used to displace the bromide and introduce new functional groups. For example, reaction with sodium azide (B81097) would yield an azidomethyl derivative, which could be further reduced to an aminomethyl compound. Reaction with cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid. Grignard reagents or other organometallic compounds could be used to form a new carbon-carbon bond at this position.

The ethylsulfonyl group is generally stable and less reactive. However, under certain conditions, it can act as a leaving group in elimination reactions or undergo transformations in the presence of strong reducing agents.

Below is a table summarizing potential derivatization reactions:

| Reagent | Product | Functional Group Transformation |

| Sodium Azide (NaN3) | 3-(Azidomethyl)-1-(ethylsulfonyl)pentane | -CH2Br -> -CH2N3 |

| Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-1-(ethylsulfonyl)pentane | -CH2Br -> -CH2CN |

| Ammonia (NH3) | 3-(Aminomethyl)-1-(ethylsulfonyl)pentane | -CH2Br -> -CH2NH2 |

| Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)-1-(ethylsulfonyl)pentane | -CH2Br -> -CH2OH |

| Grignard Reagent (R-MgBr) | 3-(Alkyl)-1-(ethylsulfonyl)pentane | -CH2Br -> -CH2R |

Reactivity and Transformation Studies of 3 Bromomethyl 1 Ethylsulfonyl Pentane

Hypothetical Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The presence of a bromomethyl group (-CH₂Br) suggests that 3-(Bromomethyl)-1-(ethylsulfonyl)pentane would be susceptible to nucleophilic substitution reactions, where a nucleophile replaces the bromide ion.

Postulated Analysis of Leaving Group Efficacy and Reaction Kinetics

The bromide ion is generally considered a good leaving group in nucleophilic substitution reactions due to its ability to stabilize the negative charge. The kinetics of such a reaction would likely follow a second-order rate law (Sₙ2 mechanism), typical for primary alkyl halides. The rate of reaction would be dependent on the concentration of both the substrate and the incoming nucleophile. Steric hindrance around the electrophilic carbon of the bromomethyl group is expected to be minimal, further favoring an Sₙ2 pathway.

Anticipated Stereoelectronic Effects in Substitution Pathways

For an Sₙ2 reaction, the nucleophile would attack the carbon atom from the side opposite to the bromine atom (backside attack). This leads to an inversion of stereochemistry if the carbon were chiral. However, in this compound, the carbon of the bromomethyl group is not a stereocenter. The ethylsulfonyl group, being relatively electron-withdrawing, might have a modest electronic effect on the reaction rate, though its distance from the reaction center would likely diminish its influence.

Theoretical Scope of Nucleophiles and Solvent Effects on Reactivity

A wide range of nucleophiles could theoretically react with this compound. These could include:

Oxygen nucleophiles: Hydroxide, alkoxides, carboxylates

Nitrogen nucleophiles: Ammonia, amines, azides

Sulfur nucleophiles: Thiols, thiolates

Carbon nucleophiles: Cyanide, enolates

The choice of solvent would be critical. Polar aprotic solvents, such as acetone, DMSO, or DMF, would be expected to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity.

Theoretical Elimination Reactions for Olefin Formation

Elimination reactions, leading to the formation of an alkene, are also a plausible reaction pathway for this compound, typically in the presence of a strong, sterically hindered base.

Predicted Regioselectivity and Stereoselectivity of Eliminations

An E2 elimination reaction would involve the abstraction of a proton from the carbon atom adjacent (beta) to the bromomethyl group. In this case, the beta-carbon is the 3-position of the pentane (B18724) chain. The expected major product would be 3-ethyl-1-(ethylsulfonyl)pent-1-ene, following Zaitsev's rule, which predicts the formation of the more substituted alkene. However, the use of a bulky base could favor the formation of the less substituted Hofmann product. The stereoselectivity of the elimination would depend on the conformational arrangement of the substrate during the transition state.

Hypothetical Catalytic and Base-Mediated Elimination Methodologies

Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) would likely be effective in promoting elimination over substitution. The reaction would typically be carried out in a non-polar or weakly polar solvent. Catalytic methods for such an elimination are less common for simple alkyl halides but could potentially be explored.

The Untapped Potential of this compound as a Versatile Synthetic Intermediate

Introduction

While "this compound" is a novel chemical entity not yet documented in scientific literature, its bifunctional nature, combining a reactive bromomethyl group with a stabilizing and synthetically versatile ethylsulfonyl moiety, suggests significant potential as an intermediate in organic synthesis. The strategic placement of these two functional groups on a flexible pentane scaffold opens up a wide array of possibilities for the construction of complex molecular architectures. This article will explore the hypothetical, yet scientifically grounded, strategic applications of this compound in the synthesis of advanced organic molecules, based on the well-established reactivity of alkyl bromides and sulfones.

Strategic Application As a Synthetic Intermediate

The unique combination of an electrophilic alkyl bromide and a multifaceted sulfone group within the same molecule makes "3-(Bromomethyl)-1-(ethylsulfonyl)pentane" a promising building block for a variety of synthetic transformations. The interplay between these two groups could allow for sequential or tandem reactions, providing a streamlined approach to complex target molecules.

The dual functionality of "this compound" could be leveraged for the synthesis of intricate aliphatic and carbocyclic systems. The bromomethyl group serves as a handle for introducing the pentane (B18724) backbone into a molecule via nucleophilic substitution, while the ethylsulfonyl group can act as an activating group or be a precursor to other functionalities.

One potential application lies in tandem reactions for the construction of carbocycles. For instance, the initial alkylation of a nucleophile with the bromomethyl group could be followed by an intramolecular cyclization. The ethylsulfonyl group can stabilize an adjacent carbanion, facilitating ring closure. Furthermore, radical cyclization is a plausible pathway where the sulfone group can influence the regioselectivity of the cyclization.

| Reaction Type | Potential Application of this compound | Resulting Framework |

| Tandem Alkylation/Intramolecular Cyclization | Sequential reaction with a difunctional nucleophile. | Functionalized Carbocycles |

| Radical Cyclization | Initiation at a remote site, followed by cyclization onto a double bond, with the sulfone group directing the reaction. | Spirocyclic or Fused Ring Systems |

| Cross-Coupling Reactions | The sulfone can act as a leaving group under certain nickel-catalyzed radical cross-coupling conditions. nih.gov | Substituted Aliphatic Chains |

These hypothetical pathways, grounded in established sulfone chemistry, suggest that "this compound" could be a valuable tool for building complex carbon skeletons. nih.gov

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and "this compound" offers several potential routes to these important scaffolds. The electrophilic bromomethyl group is well-suited for the alkylation of heteroatoms such as nitrogen, oxygen, and sulfur, which is often the initial step in heterocycle synthesis.

For example, reaction with an amine could be followed by an intramolecular cyclization to form nitrogen-containing heterocycles. The ethylsulfonyl group could play a role in the cyclization step, for instance, by participating in an intramolecular Heck-type reaction if a suitable double bond is present. The synthesis of arylsulfonyl heterocycles from bromoallyl sulfones is a known transformation that could be adapted. rsc.org Similarly, N-heterocyclic sulfones can be synthesized through the annulation of a sulfone-embedded anhydride with imines, highlighting the utility of the sulfone group in heterocycle construction. semanticscholar.orgnih.gov

| Heterocycle Class | Plausible Synthetic Route | Key Role of the Intermediate |

| Nitrogen Heterocycles (e.g., Piperidines) | N-alkylation with the bromomethyl group, followed by intramolecular cyclization. | Provides the carbon backbone and the electrophilic site for ring formation. |

| Oxygen Heterocycles (e.g., Tetrahydrofurans) | O-alkylation of an alcohol, followed by intramolecular cyclization of the sulfone-containing intermediate. organic-chemistry.orgnii.ac.jp | The sulfone can act as an activating group for the cyclization. |

| Sulfur Heterocycles (e.g., Thianes) | S-alkylation of a thiol, followed by cyclization. | Introduces the aliphatic chain and the electrophilic center. |

Multicomponent reactions (MCRs) and cascade sequences are highly efficient methods for the rapid assembly of complex molecules from simple precursors. nih.govrsc.org The bifunctional nature of "this compound" makes it an attractive candidate for such processes.

In a hypothetical MCR, the bromomethyl group could react with one component, while the sulfone moiety interacts with another, bringing multiple reactants together in a single pot. For instance, in an Ugi-type reaction, the amine or carboxylic acid component could be tethered to the pentane backbone prior to the MCR.

Cascade reactions, where the initial reaction triggers a series of subsequent transformations, could also be designed around this intermediate. An initial nucleophilic substitution at the bromomethyl position could unmask a functional group that then initiates a cyclization or rearrangement cascade, with the sulfone group modulating the reactivity and stability of intermediates. Tandem reactions, such as carbopalladation followed by a Suzuki cross-coupling, are known to produce heterocyclic compounds and could be envisioned with a suitably functionalized derivative of our title compound. chim.it

"this compound" can be envisioned as a platform molecule, from which a variety of other functionalized intermediates can be derived. The differential reactivity of the bromomethyl and ethylsulfonyl groups allows for selective transformations.

The bromomethyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Displacement with Azide (B81097): Subsequent reduction would yield an aminomethyl derivative.

Reaction with Cyanide: This would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation of Carbon Nucleophiles: This would lead to chain extension.

The ethylsulfonyl group, while generally stable, can also be a site for further functionalization. The protons on the carbon atom alpha to the sulfone are acidic and can be removed with a base, allowing for alkylation or acylation at this position. Moreover, under certain reductive conditions, the sulfone can be removed from the molecule.

| Original Functional Group | Reagent/Condition | Resulting Functional Group | Potential for Further Transformation |

| Bromomethyl (-CH₂Br) | NaN₃, then H₂/Pd | Aminomethyl (-CH₂NH₂) | Amide or sulfonamide formation. |

| Bromomethyl (-CH₂Br) | KCN | Cyanomethyl (-CH₂CN) | Hydrolysis to acid, reduction to amine. |

| Ethylsulfonyl (-SO₂Et) | n-BuLi, then R-X | α-Alkylated Sulfone | Introduction of further complexity. |

| Ethylsulfonyl (-SO₂Et) | Reductive Desulfonylation | Ethyl Group | Removal of the activating group. |

These derivatizations would significantly expand the synthetic utility of the core "this compound" scaffold, making it a versatile starting material for a multitude of synthetic endeavors.

Although "this compound" remains a hypothetical construct, a thorough analysis of the known chemistry of its constituent functional groups reveals a rich and diverse potential for its application in organic synthesis. From the construction of complex carbocyclic and heterocyclic frameworks to its integration into elegant multicomponent and cascade reactions, this molecule represents an exciting prospect for the development of novel and efficient synthetic methodologies. The exploration of the synthesis and reactivity of this and related bifunctional intermediates could provide valuable new tools for the synthetic chemist's arsenal.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights Excluding Basic Compound Identification

Multidimensional NMR Spectroscopy for Stereochemical and Conformational Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For a molecule like 3-(Bromomethyl)-1-(ethylsulfonyl)pentane, which possesses a chiral center at the third carbon, techniques such as COSY, HSQC, HMBC, and NOESY are critical.

Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks. For instance, cross-peaks would be expected between the methine proton at C3 and the protons of the adjacent methylene (B1212753) groups (C2, C4, and the bromomethyl group). This helps in tracing the carbon backbone's proton connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. pressbooks.pub This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. The distinct chemical environments of the carbon atoms in the ethylsulfonyl group and the pentane (B18724) chain would be clearly resolved.

Nuclear Overhauser Effect Spectroscopy (NOESY) is key for conformational analysis, as it detects protons that are close in space, irrespective of their bonding. researchgate.net For the flexible acyclic structure of this compound, NOESY can provide insights into the preferred rotational conformations around the C-C and C-S bonds. For instance, spatial proximities between the ethylsulfonyl group and different parts of the pentane chain can be identified, revealing steric and electronic influences on the molecule's shape. nih.govnih.gov

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) | NOESY Correlations (indicative of spatial proximity) |

| H1 (CH₂) | H2 | C1 | C2, C3, S | H2, H3 |

| H2 (CH₂) | H1, H3 | C2 | C1, C3, C4 | H1, H3, H4 |

| H3 (CH) | H2, H4, H-CH₂Br | C3 | C1, C2, C4, C5, C-CH₂Br | H1, H2, H4, H5, H-CH₂Br, Ethyl Protons |

| H4 (CH₂) | H3, H5 | C4 | C2, C3, C5, C-CH₂Br | H2, H3, H5, H-CH₂Br |

| H5 (CH₃) | H4 | C5 | C3, C4 | H3, H4 |

| H-CH₂Br | H3 | C-CH₂Br | C2, C3, C4 | H2, H3, H4 |

| Ethyl-CH₂ | Ethyl-CH₃ | C-Ethyl-CH₂ | S, C-Ethyl-CH₃ | H1, H3 |

| Ethyl-CH₃ | Ethyl-CH₂ | C-Ethyl-CH₃ | S, C-Ethyl-CH₂ | H3 |

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are particularly powerful for real-time monitoring of chemical reactions, such as the synthesis or subsequent transformation of this compound. nih.gov

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ethylsulfonyl and bromomethyl groups. The sulfone group (SO₂) exhibits strong, characteristic stretching vibrations. researchgate.net Specifically, the asymmetric and symmetric SO₂ stretching bands are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These intense bands in the IR spectrum serve as excellent probes for the presence and integrity of the sulfone moiety. researchgate.net

The bromomethyl group (CH₂Br) has characteristic vibrations, including the C-Br stretching mode, which typically appears in the lower frequency region of the IR spectrum, around 650-550 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chain would also be present.

For reaction monitoring, for instance in the synthesis of this compound from a corresponding thiol precursor, the disappearance of the S-H stretching band (around 2600-2550 cm⁻¹) and the appearance of the strong SO₂ stretching bands would indicate the progress of the oxidation. organic-chemistry.org Similarly, in a reaction where the bromine atom is substituted, the disappearance of the C-Br stretching vibration could be monitored.

A table of predicted key vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| SO₂ | Asymmetric Stretch | 1350 - 1300 | Medium |

| SO₂ | Symmetric Stretch | 1160 - 1120 | Strong |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |

| C-H (Alkyl) | Bending | 1470 - 1370 | Medium |

| C-Br | Stretching | 650 - 550 | Strong |

| C-S | Stretching | 800 - 600 | Medium |

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating fragmentation pathways, which can provide structural information and insights into reaction mechanisms. nih.gov

For this compound, HRMS would confirm its molecular formula, C₈H₁₇BrO₂S. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. chemguide.co.ukwikipedia.orglibretexts.org Alpha-cleavage adjacent to the sulfur atom is a common fragmentation route for sulfones. cdnsciencepub.com This could lead to the loss of an ethyl radical (•C₂H₅) or the pentyl chain. Cleavage of the C-S bond can also occur, generating ions corresponding to the ethylsulfonyl group and the brominated pentyl fragment. The loss of SO₂ is another characteristic fragmentation pathway for sulfones. Furthermore, cleavage of the C-Br bond would lead to a fragment at M-Br.

By analyzing the fragments produced, it is possible to piece together the structure of the original molecule and to identify intermediates and byproducts in a reaction mixture, thereby elucidating the reaction pathway.

A plausible fragmentation pathway is outlined in the table below:

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Origin |

| 256/258 | [C₈H₁₇BrO₂S]⁺ | Molecular Ion (M⁺) |

| 227/229 | [C₆H₁₂BrS]⁺ | M⁺ - C₂H₅ - O |

| 193 | [C₈H₁₇O₂S]⁺ | M⁺ - Br |

| 163/165 | [C₅H₁₀Br]⁺ | Cleavage of C-S bond |

| 93 | [C₂H₅SO₂]⁺ | Cleavage of C-S bond |

| 85 | [C₆H₁₃]⁺ | M⁺ - Br - SO₂ |

| 79/81 | [Br]⁺ | Bromine ion |

| 64 | [SO₂]⁺ | Sulfur dioxide |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of its conformation and configuration at the chiral center. researchgate.net

Based on studies of other acyclic sulfones, the geometry around the sulfur atom is expected to be tetrahedral. st-andrews.ac.uk The O-S-O bond angle would likely be around 117-120°, while the C-S-C bond angle would be smaller, in the range of 101-107°. st-andrews.ac.uk The S-O and S-C bond lengths are also well-characterized for sulfones. st-andrews.ac.uk

X-ray crystallography would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions. mdpi.com In the absence of strong hydrogen bond donors, the packing would be governed by weaker interactions such as dipole-dipole forces involving the polar sulfone group and van der Waals interactions. It is possible that weak C-H···O hydrogen bonds could play a role in stabilizing the crystal structure. st-andrews.ac.uk The bromine atom could also participate in halogen bonding interactions. Understanding these solid-state interactions is crucial for comprehending the material's physical properties.

A table of predicted crystallographic parameters based on analogous structures is shown below:

| Parameter | Predicted Value Range |

| S=O Bond Length | 1.42 - 1.46 Å |

| S-C Bond Length | 1.75 - 1.80 Å |

| C-Br Bond Length | 1.93 - 1.97 Å |

| O-S-O Bond Angle | 117 - 121° |

| C-S-C Bond Angle | 101 - 107° |

| Dominant Intermolecular Interactions | Dipole-dipole, van der Waals, possible C-H···O and halogen bonding |

Computational and Theoretical Investigations of 3 Bromomethyl 1 Ethylsulfonyl Pentane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No published studies detailing quantum chemical calculations (e.g., using Density Functional Theory - DFT) on the electronic structure of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane were identified. Consequently, data on reactivity descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, or partial atomic charges for this specific molecule are not available.

Conformational Analysis and Energy Landscape Mapping

A conformational analysis and the mapping of the potential energy surface for this compound have not been reported in the literature. Such studies would be necessary to identify the most stable conformers and the energy barriers between them, but this research has not been conducted or published.

Molecular Dynamics Simulations for Reactive Intermediates and Transition States

There are no available molecular dynamics (MD) simulation studies for this compound. This type of research is crucial for understanding the behavior of the molecule in solution and for investigating the pathways of potential reactions, including the structures of reactive intermediates and transition states. Without these studies, no data can be presented.

Prediction of Spectroscopic Parameters to Aid Mechanistic and Structural Assignments

No computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound were found. These theoretical calculations are often performed to support experimental data in confirming the structure of a compound, but they are not available for this molecule.

Future Directions and Emerging Research Perspectives

Development of More Efficient and Atom-Economical Synthetic Approaches

The synthesis of sulfones is a well-established field, yet there is a continuous drive towards greener and more efficient methodologies. nih.gov Traditional methods for constructing sulfones include the oxidation of sulfides or sulfoxides, Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes. nih.gov

Table 1: Potential Atom-Economical Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Sulfonylation | Direct functionalization, reduced steps | Development of selective and robust catalysts |

| One-Pot Synthesis | Increased efficiency, reduced waste | Optimization of reaction conditions for multiple steps |

| Green Oxidation of Sulfides | Use of benign oxidants, recyclability | Identification of efficient and reusable catalysts |

Exploration of Novel Catalytic Transformations Leveraging its Structure

The dual functionality of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane, featuring both a reactive bromomethyl group and a stabilizing ethylsulfonyl moiety, makes it an intriguing substrate for novel catalytic transformations. The sulfone group can act as a "chemical chameleon," capable of modulating the reactivity of the molecule under different conditions. nih.gov

Future research could focus on leveraging the electron-withdrawing nature of the ethylsulfonyl group to activate the adjacent C-H bonds for catalytic functionalization. This could enable the introduction of new functional groups at positions that would otherwise be unreactive. Additionally, the bromomethyl group serves as a handle for various cross-coupling reactions. Developing novel catalytic systems, potentially based on earth-abundant metals, for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the bromomethyl position would significantly expand the synthetic utility of this compound. The unique steric environment around the reactive site, influenced by the pentyl chain, may also lead to interesting selectivity in catalytic reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation, and the integration of this compound synthesis and subsequent transformations into flow chemistry platforms presents a significant opportunity. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to generate and use hazardous reagents in situ. nih.gov

Future research should aim to develop a continuous-flow process for the synthesis of this compound. This would involve designing and optimizing a reactor setup that allows for the safe and efficient handling of reagents and intermediates. Furthermore, the integration of in-line purification and analysis techniques would enable real-time monitoring and control of the reaction, leading to higher purity and yields. Automated synthesis platforms could then be employed to rapidly explore the reactivity of this compound by systematically varying reaction partners and conditions in a high-throughput manner.

Investigations into Analogues and Related Functionalized Derivatives

The synthesis and study of analogues and derivatives of this compound would provide valuable structure-activity relationship (SAR) data and potentially lead to the discovery of molecules with interesting properties. By systematically modifying the structure, researchers can fine-tune the electronic and steric properties of the molecule.

Future investigations should include the synthesis of a library of related compounds with variations in the alkyl chain length, the nature of the halogen in the halomethyl group (e.g., chloro- or iodomethyl), and the substituent on the sulfonyl group (e.g., aryl or other alkyl groups). For example, replacing the ethyl group on the sulfonyl moiety with a phenyl group would significantly alter the electronic properties of the molecule. The synthesis of these analogues could be achieved by adapting the synthetic routes developed for the parent compound. The subsequent screening of these derivatives in various applications would be crucial to understanding the impact of these structural modifications.

Table 2: Proposed Analogues for Future Investigation

| Analogue Name | Structural Modification | Potential Impact |

| 3-(Chloromethyl)-1-(ethylsulfonyl)pentane | Replacement of bromine with chlorine | Altered reactivity of the halomethyl group |

| 3-(Bromomethyl)-1-(phenylsulfonyl)pentane | Replacement of ethyl with phenyl on the sulfone | Modified electronic and steric properties |

| 4-(Bromomethyl)-2-(ethylsulfonyl)hexane | Isomeric variation of the alkyl backbone | Changes in steric hindrance and reactivity |

Q & A

Q. What are the established synthetic routes for 3-(Bromomethyl)-1-(ethylsulfonyl)pentane, and how do reaction conditions influence yield?

The synthesis of brominated alkanes with sulfonyl groups typically involves sequential functionalization. A plausible route for this compound could involve:

Sulfonation : Introduce the ethylsulfonyl group via sulfonation of pentane derivatives using ethylsulfonyl chloride under basic conditions (e.g., pyridine as a catalyst) .

Bromination : Brominate the methyl group using HBr in the presence of a radical initiator (e.g., AIBN) or via photochemical methods, as seen in analogous bicyclo systems .

- Key variables : Temperature (60–80°C for bromination), solvent polarity (ethanol/water mixtures improve HBr solubility), and stoichiometric ratios (excess HBr minimizes elimination byproducts) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- GC-MS : To confirm molecular weight and detect volatile impurities .

- NMR Spectroscopy :

- ¹H NMR : The ethylsulfonyl group’s deshielding effect distinguishes adjacent protons (δ ~3.5–4.0 ppm for CH2SO2), while the bromomethyl proton resonates near δ 3.3–3.7 ppm .

- ¹³C NMR : The sulfonyl carbon appears at δ 55–60 ppm, and the brominated carbon at δ 30–35 ppm .

- HPLC : For non-volatile impurity profiling using reverse-phase C18 columns .

Advanced Research Questions

Q. How does the ethylsulfonyl group modulate the reactivity of the bromomethyl moiety in nucleophilic substitution (SN2) reactions?

The electron-withdrawing sulfonyl group increases the electrophilicity of the adjacent bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the ethyl group may reduce accessibility. Comparative studies on similar systems (e.g., 1-(Bromomethyl)bicyclo[1.1.1]pentane derivatives) show that steric effects dominate in rigid frameworks, lowering reaction rates despite electronic activation . Kinetic studies using varying nucleophiles (e.g., iodide vs. azide) can quantify these effects .

Q. What competing pathways (elimination vs. substitution) occur during reactions of this compound, and how can they be controlled?

- Elimination : Favored under high-temperature or strongly basic conditions (e.g., KOH in ethanol), producing alkenes like 1-(ethylsulfonyl)pent-2-ene.

- Substitution : Dominates in polar aprotic solvents (e.g., DMF) with soft nucleophiles (e.g., thiolates).

- Mitigation : Lower reaction temperatures (<50°C) and use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress elimination .

Q. How does the compound’s stereoelectronic profile influence its utility in synthesizing strained bicyclic systems?

The ethylsulfonyl group’s electron-withdrawing nature stabilizes transition states in cyclization reactions. For example, in photochemical [2+2] cycloadditions, the bromomethyl group can act as a leaving group, enabling ring closure to form bicyclo[2.2.1] derivatives. Computational studies (DFT) on analogous systems reveal that sulfonyl groups reduce activation barriers by 10–15 kcal/mol compared to non-sulfonated analogs .

Q. What contradictions exist in reported spectral data for structurally related bromomethyl sulfonates, and how should they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., δ variations of ±0.3 ppm for CH2Br in similar compounds) may arise from solvent effects or impurities. Researchers should:

Cross-validate spectra with deuterated solvents (CDCl3 vs. DMSO-d6).

Compare with high-purity reference standards (e.g., 1-(Bromomethyl)-4-(methylsulfonyl)benzene, δ 3.65 ppm for CH2Br in CDCl3) .

Methodological Considerations

Q. How can computational modeling (e.g., DFT) predict reaction outcomes for this compound?

- Geometry Optimization : Use B3LYP/6-31G(d) to model transition states for SN2 reactions, identifying steric clashes near the bromomethyl group.

- NBO Analysis : Quantify the sulfonyl group’s electron-withdrawing effects on reaction centers .

Q. What strategies optimize the compound’s stability during storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent radical-mediated decomposition.

- Moisture Control : Use molecular sieves in anhydrous solvents (e.g., THF or acetonitrile) to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.